N-(2-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide
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Overview
Description
N-(2-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of chlorophenyl and methoxy groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline, 4-chlorobenzyl chloride, and 3-methoxybenzoic acid.
Formation of Intermediate: 2-chloroaniline reacts with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to form N-(2-chlorophenyl)-4-chlorobenzylamine.
Coupling Reaction: The intermediate N-(2-chlorophenyl)-4-chlorobenzylamine is then coupled with 3-methoxybenzoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.
Types of Reactions:
Oxidation: The methoxy groups in the compound can undergo oxidation to form corresponding phenolic derivatives.
Reduction: The chlorophenyl groups can be reduced to form the corresponding aniline derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
N-(2-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and liquid crystals.
Biological Research: It is investigated for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(2-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide can be compared with other similar compounds, such as:
N-(2-chlorophenyl)-4-methoxybenzamide: Lacks the additional chlorophenyl group, which may affect its chemical reactivity and biological activity.
N-(4-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide: Contains an additional chlorophenyl group, which may enhance its interactions with certain molecular targets.
N-(2-chlorophenyl)-4-[(4-methoxyphenyl)methoxy]-3-methoxybenzamide: Contains a methoxyphenyl group instead of a chlorophenyl group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-[(4-chlorophenyl)methoxy]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2NO3/c1-26-20-12-15(21(25)24-18-5-3-2-4-17(18)23)8-11-19(20)27-13-14-6-9-16(22)10-7-14/h2-12H,13H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPZYBVJUUIOHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2Cl)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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